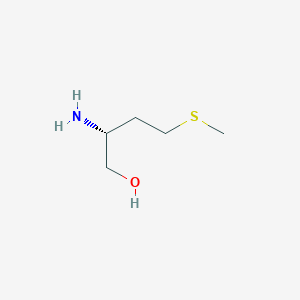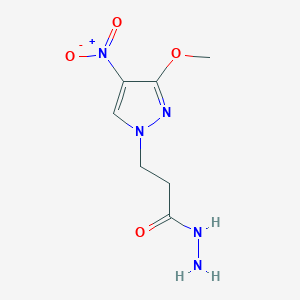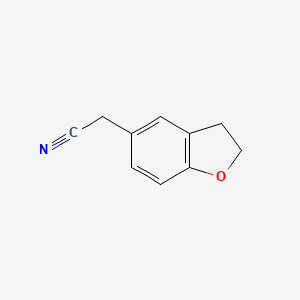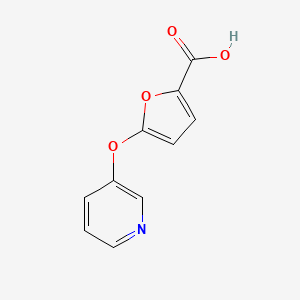
5-(3-Pyridinyloxy)-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Pyridinyloxy)-2-furoic acid” is a complex organic molecule that contains a pyridine ring and a furan ring, both of which are common structures in many organic compounds . The pyridine ring is attached to the furan ring via an ether linkage (the “O” in “Pyridinyloxy”), and the furan ring has a carboxylic acid group attached to it .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to be planar due to the presence of the aromatic pyridine and furan rings. The ether linkage provides some flexibility, allowing the molecule to adopt different conformations .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be expected to be similar to that of other pyridine and furan derivatives. The pyridine ring is electron-deficient and can act as a base, while the furan ring is electron-rich and can undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of other pyridine and furan derivatives. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of the functional groups .Applications De Recherche Scientifique
Analysis in Honey Products :
- 5-(3-Pyridinyloxy)-2-furoic acid, along with other furanic compounds like 5-hydroxymethyl-2-furaldehyde, is used in analytical methods for determining these substances in honey. A direct RP-HPLC method has been developed for this purpose, which is important for assessing honey quality and its degradation products (Spano et al., 2009).
Catalytic Synthesis in Biomass Utilization :
- This compound plays a role in the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid. This process is significant in transforming biomass-derived materials into valuable industrial products, offering a renewable alternative to traditional petrochemical-based materials (Zhang et al., 2017).
Biocatalytic Production for Bio-based Polymers :
- In the field of biocatalysis, this compound is relevant for the production of 2,5-furandicarboxylic acid. This acid is a sustainable substitute for petroleum-derived terephthalic acid, used in the production of bio-based polymers like poly(ethylene 2,5-furandicarboxylate). The biocatalytic approach is advantageous due to its mild reaction conditions and environmental friendliness (Yuan et al., 2019).
Degradation Studies in Food Chemistry :
- Research on the degradation of ascorbic acid in aqueous solutions has identified this compound as one of the main degradation products. This is crucial for understanding the stability and degradation pathways of ascorbic acid in different pH environments, which has applications in food chemistry and preservation (Yuan & Chen, 1998).
Biosynthesis with Microbial Strains :
- Studies on the biosynthesis of furanic compounds have utilized this compound. Recombinant Escherichia coli strains have been developed for the selective oxidation of biomass-derived furans into furan-based carboxylic acids, highlighting its potential in industrial applications (Wang et al., 2020).
Photocatalytic Applications :
- In photocatalysis, this compound is involved in the synthesis of other compounds using solar light as an energy source. This has implications for sustainable chemistry and the utilization of renewable energy sources in chemical synthesis (Burguete et al., 2010).
Orientations Futures
The study of “5-(3-Pyridinyloxy)-2-furoic acid” and similar compounds could be a fruitful area of research, given the wide range of biological activities exhibited by pyridine and furan derivatives . Further studies could focus on the synthesis of this compound and its derivatives, as well as their potential applications in medicine or other fields.
Mécanisme D'action
Target of Action
It is known that pyrimidine and its fused derivatives, which include pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have been studied for their diverse biological potential . These compounds often target protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Similar compounds, such as pyrimidine derivatives, exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
It is known that pyrimidine derivatives can inhibit protein kinases, which play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
Similar compounds, such as pyrimidine derivatives, have shown promising anticancer activity .
Propriétés
IUPAC Name |
5-pyridin-3-yloxyfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-10(13)8-3-4-9(15-8)14-7-2-1-5-11-6-7/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYMSWYWSCYFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427622 |
Source


|
| Record name | 5-(3-Pyridinyloxy)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-39-3 |
Source


|
| Record name | 5-(3-Pyridinyloxy)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
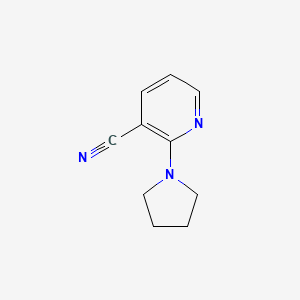

![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)

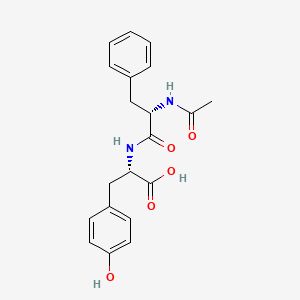

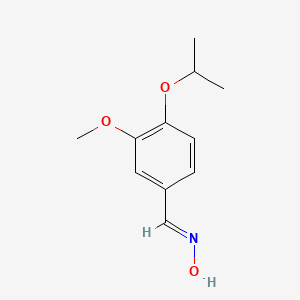
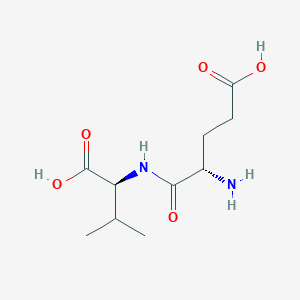
![N-[(1R)-1-phenylethyl]cyclopentanamine](/img/structure/B1366782.png)
